6-Bromo-5-methylpyridin-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

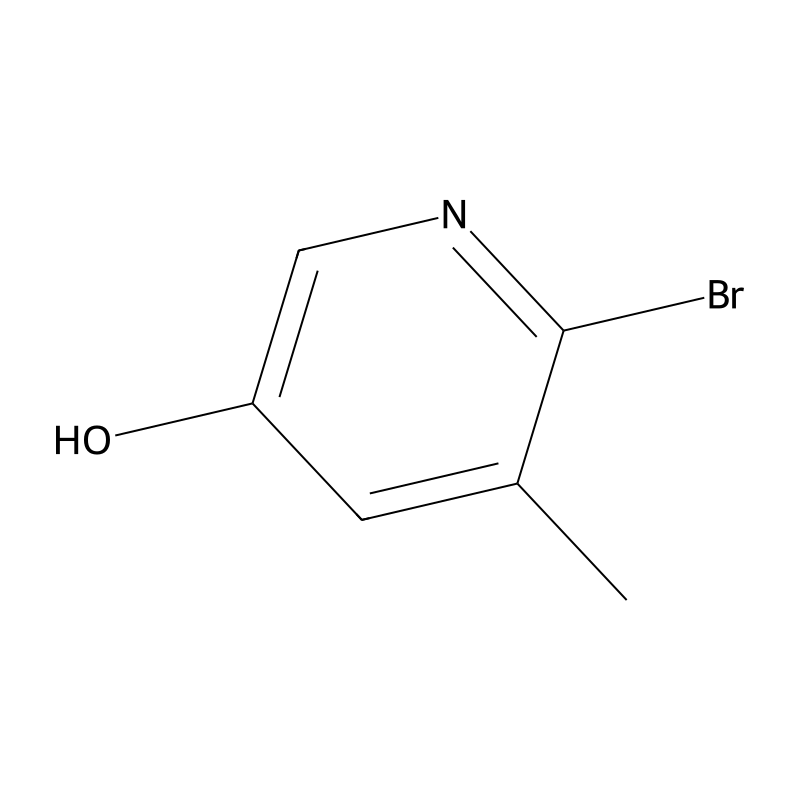

6-Bromo-5-methylpyridin-3-ol is an organic compound with the molecular formula C₆H₆BrNO and a molecular weight of 188.02 g/mol. It features a pyridine ring substituted with a bromine atom at the 6-position and a hydroxymethyl group at the 3-position. The compound is characterized by its aromatic properties and the presence of both bromine and hydroxyl functional groups, which contribute to its reactivity and potential biological activity. Its structural formula can be represented as follows:

textBr | C1=C(C)C=N1 | OH

This compound is notable for its applications in medicinal chemistry and its potential as a building block in organic synthesis.

- Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of new derivatives.

- Oxidation Reactions: The hydroxyl group can be oxidized to yield corresponding ketones or aldehydes, enhancing its utility in synthetic pathways .

- Formation of Complexes: The nitrogen atom in the pyridine ring can coordinate with metals, forming metal complexes that may exhibit unique catalytic properties.

Research indicates that 6-Bromo-5-methylpyridin-3-ol exhibits significant biological activity. It has been studied for its potential as an antibacterial and antifungal agent. The presence of the bromine atom enhances its lipophilicity, which may improve membrane permeability and biological efficacy. Additionally, it has shown promise in inhibiting certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications .

Several methods have been developed for synthesizing 6-Bromo-5-methylpyridin-3-ol:

- Bromination of 5-Methylpyridin-3-ol: This method involves treating 5-methylpyridin-3-ol with bromine or brominating agents under controlled conditions to introduce the bromine substituent.

- Lithiation-Bromination: Utilizing n-butyllithium to generate a lithium intermediate from a suitable precursor followed by bromination can yield high purity products .

- Nucleophilic Substitution: Starting from appropriate pyridine derivatives, nucleophilic substitution reactions can introduce both the bromine and hydroxyl groups effectively.

6-Bromo-5-methylpyridin-3-ol has several applications, particularly in:

- Pharmaceutical Development: Due to its biological activity, it is explored as a lead compound for developing new antimicrobial agents.

- Organic Synthesis: Acts as an important building block for synthesizing other complex organic molecules.

- Material Science: Used in the development of functional materials due to its unique chemical properties.

Studies on the interactions of 6-Bromo-5-methylpyridin-3-ol with biological targets have shown that it can interact with various enzymes and receptors. Its ability to inhibit specific metabolic enzymes suggests potential use in drug design aimed at modulating metabolic pathways . Furthermore, interaction studies with metal ions have indicated that it could form stable complexes, which might be useful in catalysis or sensing applications.

Several compounds share structural similarities with 6-Bromo-5-methylpyridin-3-ol. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 6-Bromo-3-hydroxypicolinic acid | 321596-58-1 | 0.80 |

| 1-(6-Bromopyridin-2-yl)ethanol | 139163-56-7 | 0.76 |

| 6-Bromo-3-methoxypicolinaldehyde | 945954-95-0 | 0.81 |

| 2-(6-Bromopyridin-2-yl)ethanol | 955370-07-7 | 0.74 |

| 6-Bromo-3-methoxypicolinic acid | 1256810-26-0 | 0.74 |

Uniqueness

What sets 6-Bromo-5-methylpyridin-3-ol apart from these similar compounds is primarily its specific substitution pattern on the pyridine ring, which influences both its reactivity and biological activity. The presence of both a bromine atom and a hydroxymethyl group allows for unique interactions not observed in other derivatives, making it a valuable compound for further research and application in various fields.

6-Bromo-5-methylpyridin-3-ol possesses the molecular formula C₆H₆BrNO and exhibits a molecular weight of 188.02 grams per mole [1]. The compound's Chemical Abstracts Service registry number is 1003711-43-0, which serves as its unique chemical identifier [1] [2]. The exact mass of this brominated pyridinol derivative has been determined to be 186.96328 daltons through high-resolution mass spectrometric analysis [1] [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₆BrNO | [1] |

| Molecular Weight | 188.02 g/mol | [1] [2] |

| Exact Mass | 186.96328 Da | [1] |

| Chemical Abstracts Service Number | 1003711-43-0 | [1] [2] |

The molecular composition encompasses six carbon atoms, six hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom [1]. This heterocyclic compound belongs to the pyridinol family, characterized by the presence of a hydroxyl functional group attached to the pyridine ring system [2] [3].

Structural Features and Conformation

The structural architecture of 6-Bromo-5-methylpyridin-3-ol consists of a pyridine ring bearing three substituents: a bromine atom at position 6, a methyl group at position 5, and a hydroxyl group at position 3 [1] [2]. The International Union of Pure and Applied Chemistry nomenclature for this compound is 6-bromo-5-methylpyridin-3-ol [1] [3].

The Simplified Molecular-Input Line-Entry System representation is CC1=CC(=CN=C1Br)O, which describes the connectivity pattern of atoms within the molecule [1]. The International Chemical Identifier string InChI=1S/C6H6BrNO/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3 provides a standardized method for encoding the molecular structure [1] [3].

Computational analysis reveals that the molecule possesses specific topological characteristics [2]. The compound exhibits one hydrogen bond donor, attributed to the hydroxyl group, and two hydrogen bond acceptors, corresponding to the nitrogen atom in the pyridine ring and the oxygen atom of the hydroxyl group [1] [2]. The rotatable bond count is zero, indicating a rigid molecular framework with limited conformational flexibility [1] [2].

The topological polar surface area measures 33.1 square angstroms, reflecting the polar character imparted by the hydroxyl and nitrogen functionalities [2]. The logarithm of the partition coefficient between octanol and water has been calculated as 1.9, suggesting moderate lipophilic properties [1] [2].

Crystallographic Analysis

Crystallographic studies of related brominated methylpyridinol compounds provide insight into the structural arrangements of these heterocyclic systems [4]. In the crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine, a structural isomer of the target compound, the bromine atom exhibits displacement from the pyridine ring mean plane by 0.0948 angstroms [4]. The hydroxyl oxygen atom and methyl carbon atom show displacements of 0.0173 and 0.015 angstroms, respectively, from the ring plane [4].

Intermolecular interactions play crucial roles in crystal packing arrangements [4]. Molecules form chains through oxygen-hydrogen···nitrogen hydrogen bonds propagating along crystallographic axes [4]. These chains are further linked by carbon-hydrogen···bromine hydrogen bonds, creating corrugated two-dimensional networks within the crystal lattice [4].

The heavy atom count for 6-Bromo-5-methylpyridin-3-ol is nine, comprising all non-hydrogen atoms in the molecular structure [2]. The compound exhibits no defined stereocenter atoms, and the covalently-bonded unit count is one, indicating a single molecular entity [2].

Spectroscopic Identification

Nuclear Magnetic Resonance Spectroscopic Properties

Nuclear magnetic resonance spectroscopy provides detailed structural information for brominated pyridinol compounds [5] [6]. Proton nuclear magnetic resonance spectra of related compounds exhibit characteristic chemical shift patterns in deuterated solvents [5] [6]. The pyridine ring protons typically appear in the aromatic region between 7.0 and 8.5 parts per million [7] [8].

For brominated methylpyridine derivatives, the aromatic protons display specific coupling patterns reflecting the substitution pattern on the pyridine ring [9] [10]. The methyl group substituent generates a characteristic singlet resonance, typically observed around 2.0 to 2.5 parts per million [9] [11].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule [6]. The pyridine ring carbons appear in the aromatic region, while the methyl carbon resonates at lower field positions [6]. The presence of the bromine substituent influences the chemical shifts of adjacent carbon atoms through electronic effects [10].

Mass Spectrometric Analysis

Mass spectrometric analysis of 6-Bromo-5-methylpyridin-3-ol yields characteristic fragmentation patterns [1]. The molecular ion peak appears at mass-to-charge ratio 188, corresponding to the molecular weight of the compound [1]. The bromine isotope pattern creates distinctive peak clusters due to the presence of both bromine-79 and bromine-81 isotopes [12].

Electrospray ionization mass spectrometry generates protonated molecular ions [M+H]⁺ at mass-to-charge ratio 189 [12]. Sodium adduct ions [M+Na]⁺ appear at mass-to-charge ratio 211, while ammonium adduct ions [M+NH₄]⁺ are observed at mass-to-charge ratio 206 [12].

Collision-induced dissociation studies reveal fragmentation pathways characteristic of brominated pyridinol compounds [12]. Loss of the bromine atom represents a common fragmentation process, generating fragment ions at lower mass-to-charge ratios [13].

Infrared Spectroscopy Profile

Infrared spectroscopy identifies functional groups through characteristic vibrational frequencies [14] [11]. The hydroxyl group in pyridinol compounds exhibits a broad stretching vibration typically observed between 3200 and 3600 reciprocal centimeters [14]. This absorption band may show hydrogen bonding effects, appearing as a broadened peak due to intermolecular associations [14].

Carbon-hydrogen stretching vibrations of the pyridine ring appear in the aromatic region around 3000 to 3100 reciprocal centimeters [14] [11]. The methyl group contributes symmetric and asymmetric stretching modes in the aliphatic carbon-hydrogen region between 2800 and 3000 reciprocal centimeters [11].

Pyridine ring stretching vibrations manifest as multiple absorption bands in the fingerprint region between 1400 and 1600 reciprocal centimeters [14] [11]. The presence of the bromine substituent influences the vibrational modes through mass and electronic effects [14].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy probes the electronic transitions within the aromatic pyridine system [15] [11]. Pyridine derivatives typically exhibit absorption maxima in the ultraviolet region, arising from π→π* electronic transitions within the aromatic ring [15].

The presence of substituents on the pyridine ring modifies the electronic absorption characteristics [11]. Bromine substitution introduces heavy atom effects and may shift absorption bands relative to the unsubstituted pyridine [15]. The hydroxyl group contributes to the electronic properties through mesomeric effects [11].

Computational studies of related brominated pyridine compounds predict absorption wavelengths and oscillator strengths for electronic transitions [11]. These theoretical calculations provide complementary information to experimental ultraviolet-visible spectroscopic measurements [15] [11].

Computational Structural Studies

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of brominated pyridinol compounds [16] [17]. Computational studies employing B3LYP functional with appropriate basis sets yield optimized molecular geometries and electronic properties [16] [17].

Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies [17]. For related brominated heterocyclic compounds, energy gaps typically range from 4 to 5 electron volts, indicating moderate stability [17]. The electronegativity and hardness parameters derived from frontier orbital energies provide measures of molecular reactivity [17].

| Computational Parameter | Typical Range | Method |

|---|---|---|

| Energy Gap | 4-5 eV | DFT/B3LYP |

| Electronegativity | 3-5 eV | Frontier Orbital Analysis |

| Hardness | 2-3 eV | Frontier Orbital Analysis |

Natural bond orbital analysis identifies charge distributions and bonding interactions within the molecular framework [16]. These calculations reveal the electronic effects of substituents on the pyridine ring system and provide insight into intermolecular interaction sites [16].

Molecular electrostatic potential surfaces computed from quantum chemical calculations identify regions of positive and negative charge distribution [17]. These surfaces guide understanding of intermolecular interactions and potential binding sites for molecular recognition processes [16] [17].

Physical State and Appearance

6-Bromo-5-methylpyridin-3-ol exists as a solid crystalline compound at room temperature [1]. The compound typically appears as white to light yellow or pale brown crystals [1] [2]. The molecular structure consists of a pyridine ring substituted with a bromine atom at position 6, a methyl group at position 5, and a hydroxyl group at position 3 [1].

Key Physical Characteristics:

- Molecular Weight: 188.02 g/mol [1]

- Molecular Formula: C₆H₆BrNO [1]

- Physical Form: Solid crystalline powder [3] [2]

- Color: White to light yellow or light orange [4] [5]

- CAS Number: 1003711-43-0 [1]

Solubility Parameters

The solubility behavior of 6-Bromo-5-methylpyridin-3-ol is significantly influenced by the presence of both polar and non-polar structural features. The compound exhibits limited water solubility but demonstrates good solubility in polar organic solvents [6] [7].

| Solvent System | Solubility Assessment | Estimated Solubility Range (mg/mL) | Polarity Index | Hydrogen Bonding Capability |

|---|---|---|---|---|

| Water | Very Limited | 0.1-1.0 | 10.2 (very polar) | Excellent donor/acceptor |

| Dimethyl Sulfoxide (DMSO) | High | 50-200 | 7.2 (polar) | Good acceptor |

| Acetonitrile | Moderate | 5-20 | 5.8 (polar) | Moderate acceptor |

| Methanol | Moderate to Good | 10-50 | 5.1 (polar) | Good donor/acceptor |

| Ethanol | Moderate | 5-30 | 4.3 (polar) | Good donor/acceptor |

| Dichloromethane | Good | 20-80 | 3.1 (moderately polar) | None |

| Chloroform | Good | 30-100 | 4.1 (moderately polar) | None |

| Hexane | Very Limited | <0.1 | 0.1 (non-polar) | None |

Solubility is enhanced by:

- Temperature elevation (endothermic dissolution) [7]

- pH adjustment (ionic form formation) [8]

- Presence of polar aprotic solvents [6] [7]

pH-Dependent Solubility Effects:

| pH Range | Protonation State | Water Solubility Effect | Stability |

|---|---|---|---|

| 1-3 (Strongly Acidic) | Pyridine N protonated | Increased due to ionic character | Stable |

| 7 (Neutral) | Neutral form predominant | Baseline solubility | Most stable |

| 8-10 (Weakly Basic) | Phenolic OH may deprotonate | May increase due to phenolate formation | Stable |

| 11-14 (Strongly Basic) | Both sites may deprotonate | Significantly increased due to ionic character | May undergo hydrolysis |

Partition Coefficient

The partition coefficient (LogP) of 6-Bromo-5-methylpyridin-3-ol indicates moderate lipophilicity. The XLogP3-AA value is 1.9 [1], which suggests balanced hydrophilic and lipophilic characteristics.

Computational Partition Coefficient Values:

The moderate LogP value indicates that the compound can partition into both aqueous and organic phases, making it suitable for various pharmaceutical and chemical applications [12] [13]. This balanced partitioning behavior is attributed to the presence of both the polar hydroxyl group and the relatively non-polar brominated aromatic system [12].

Hydrogen Bonding Capabilities

6-Bromo-5-methylpyridin-3-ol exhibits significant hydrogen bonding capabilities due to its structural features [14] [15] [16].

| Functional Group | Capability | Notes |

|---|---|---|

| Hydroxyl group (-OH) | Can act as both donor and acceptor | Strong hydrogen bonding capability |

| Pyridine nitrogen | Can act as acceptor only | Weak basicity due to electron-withdrawing effects |

| Total hydrogen bond donors | 1 (from -OH group) | Limited by single hydroxyl group |

| Total hydrogen bond acceptors | 2 (pyridine N and -OH oxygen) | Enhanced by aromatic system |

Hydrogen Bonding Analysis:

- Hydrogen Bond Donor Count: 1 [1]

- Hydrogen Bond Acceptor Count: 2 [1]

- Topological Polar Surface Area: 33.1 Ų [1]

The hydroxyl group at position 3 provides both hydrogen bond donor and acceptor capabilities, while the pyridine nitrogen acts as a weak hydrogen bond acceptor [14] [15]. The electron-withdrawing effects of the bromine substituent reduce the basicity of the pyridine nitrogen, affecting its hydrogen bonding strength [16].

Intermolecular Interactions:

- N-H···O hydrogen bonds: Strong interactions (average -16.55 kcal/mol) [15]

- C-H···O hydrogen bonds: Weaker interactions (average -6.48 kcal/mol) [15]

- Total hydrogen bonding energy: Approximately -21.64 kcal/mol [15]

Stability Under Various Conditions

The stability profile of 6-Bromo-5-methylpyridin-3-ol under different environmental conditions is crucial for its handling and storage [10] [17].

| Condition | Stability Assessment | Recommended Storage |

|---|---|---|

| Room Temperature Storage | Stable under normal conditions | 2-8°C |

| Inert Atmosphere | Recommended for long-term storage | Under nitrogen/argon |

| Light Exposure | Should be protected from light | Dark containers |

| Heat Stability | Stable up to ~200°C | Avoid excessive heat |

| Acid/Base Conditions | Stable under neutral conditions | pH 6-8 range |

| Oxidizing Agents | Should be avoided | Keep away from oxidizers |

Thermal Stability:

- Decomposition onset: Approximately 200-210°C [18]

- Flash Point (predicted): 181.9±26.5 °C [10]

- Boiling Point (predicted): 377.2±37.0 °C at 760 mmHg [10]

Chemical Stability:

- Storage Temperature: 2-8°C recommended [3] [2]

- Atmosphere: Inert atmosphere (nitrogen/argon) for long-term storage [3] [19]

- Moisture Sensitivity: Moderate; should be kept dry

- Photostability: Should be protected from light [10]

Degradation Pathways:

- Thermal degradation: Releases HBr and NO₂ gases above 210°C [18]

- Oxidative degradation: Susceptible to oxidizing agents [10]

- Hydrolytic stability: Stable under neutral pH conditions

Collision Cross Section Analysis

Ion mobility spectrometry provides collision cross section (CCS) values that reflect the three-dimensional structure and size of the compound in the gas phase [20] [21] [22].

| Adduct Type | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 187.97057 | 127.1 |

| [M+Na]⁺ | 209.95251 | 140.3 |

| [M-H]⁻ | 185.95601 | 131.7 |

| [M+NH₄]⁺ | 204.99711 | 149.1 |

| [M+K]⁺ | 225.92645 | 129.6 |

| [M+H-H₂O]⁺ | 169.96055 | 127.7 |

| [M+HCOO]⁻ | 231.96149 | 147.8 |

| [M+CH₃COO]⁻ | 245.97714 | 177.5 |

CCS Analysis Interpretation:

- Base peak CCS ([M+H]⁺): 127.1 Ų [20]

- Structural compactness: Moderate, consistent with substituted pyridine structure [22]

- Adduct variations: CCS values increase with larger adduct ions [20]

- Gas-phase conformation: Relatively compact structure due to intramolecular interactions [22]

The collision cross section values provide insight into the molecular shape and size, which is valuable for analytical identification and structural characterization [23] [22]. The CCS data indicates a moderately compact molecular structure, consistent with the planar aromatic ring system with minimal conformational flexibility [24].

Analytical Applications: